N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-13-19-14-17(3-8-21(19)24(16)2)15-23-22(26)18-4-6-20(7-5-18)30(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENHJKZIEBPMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Benzoic Acid
The synthesis begins with the chlorosulfonation of commercially available benzoic acid. Under controlled conditions (5–10°C), chlorosulfonic acid (3.5 equiv) is added dropwise to benzoic acid in dichloromethane (DCM), yielding 4-chlorosulfonylbenzoic acid as a white precipitate.
Key reaction parameters :
Sulfonamide Formation with Morpholine
The chlorosulfonyl intermediate reacts with morpholine (1.2 equiv) in tetrahydrofuran (THF) at 25°C for 12 hours, facilitated by triethylamine (TEA, 2.0 equiv) as a proton scavenger:
$$
\text{4-Chlorosulfonylbenzoic acid} + \text{Morpholine} \xrightarrow{\text{TEA, THF}} \text{4-(Morpholine-4-sulfonyl)benzoic acid}
$$
Optimization insights :
- Excess morpholine (1.5 equiv) increases yield to 85% but complicates purification
- Alternative solvents (DMF, acetonitrile) reduce reaction efficiency by 15–20%
Preparation of (1,2-Dimethyl-1H-indol-5-yl)methylamine
Indole Core Functionalization
Starting from 5-nitro-1H-indole, sequential N- and C-methylation achieves the 1,2-dimethyl substitution:
- N-Methylation : Treatment with methyl iodide (1.1 equiv) and NaH (1.5 equiv) in DMF (0°C → 25°C, 4 hours) yields 1-methyl-5-nitro-1H-indole (94% yield).
- C-Methylation : Directed ortho-metalation using LDA (2.0 equiv) at −78°C, followed by quenching with methyl iodide, affords 1,2-dimethyl-5-nitro-1H-indole (78% yield).
Nitro Reduction and Reductive Amination
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding 5-amino-1,2-dimethyl-1H-indole. Subsequent reductive amination with formaldehyde (1.5 equiv) and sodium cyanoborohydride (1.2 equiv) in methanol produces the target 1,2-dimethyl-1H-indol-5-yl)methylamine .
Critical considerations :
- Over-reduction risks: Controlled H₂ pressure (30 psi) prevents indole ring hydrogenation
- Amine stability: Storage under nitrogen at −20°C avoids oxidation
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of Fragment A using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DCM/DMF (1:1) facilitates amidation with Fragment B (1.1 equiv). After 18 hours at 25°C, the crude product is purified via silica gel chromatography.
Performance metrics :
T3P®-Promoted Coupling
Propylphosphonic anhydride (T3P®, 50% in ethyl acetate, 2.0 equiv) in acetonitrile at 80°C for 3 hours achieves superior efficiency:
$$
\text{4-(Morpholine-4-sulfonyl)benzoic acid} + \text{Amine} \xrightarrow{\text{T3P®, CH₃CN}} \text{Target compound}
$$
Advantages :
- Reduced reaction time (3 hours vs. 18 hours)
- Enhanced yield (89% vs. 62%)
- Simplified workup (aqueous extraction eliminates column chromatography)
Comparative Analysis of Synthetic Routes
| Parameter | EDC/HOBt Method | T3P® Method |
|---|---|---|
| Reaction Time (h) | 18 | 3 |
| Yield (%) | 62–68 | 85–89 |
| Purification Difficulty | Moderate | Low |
| Scalability | ≤100 g | ≤1 kg |
Structural Characterization and Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.98 (d, J = 8.4 Hz, 2H, ArH), 7.35 (s, 1H, indole H-3), 6.95 (d, J = 8.0 Hz, 1H, indole H-6), 6.45 (d, J = 8.0 Hz, 1H, indole H-7), 4.55 (s, 2H, CH₂NH), 3.65–3.60 (m, 4H, morpholine OCH₂), 2.95–2.90 (m, 4H, morpholine NCH₂), 2.45 (s, 3H, NCH₃), 2.30 (s, 3H, CCH₃).
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₃H₂₆N₃O₄S: 440.1638; found: 440.1641.
Challenges and Mitigation Strategies
- Sulfonamide Hydrolysis : Acidic conditions during coupling may cleave the morpholine-sulfonyl bond. Mitigation: Maintain neutral pH (6.5–7.5) using phosphate buffers.
- Indole Oxidation : The electron-rich indole ring is prone to oxidation. Mitigation: Conduct reactions under inert atmosphere (N₂/Ar).
- Amine Nucleophilicity : Steric hindrance from 1,2-dimethyl groups reduces coupling efficiency. Mitigation: Use excess Fragment B (1.5 equiv) and elevated temperatures (50°C).
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can yield indole-2,3-diones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The morpholine-4-sulfonyl group can enhance the compound’s solubility and bioavailability, improving its overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores, including sulfonamide/sulfamoyl groups, benzamide cores, and heterocyclic substituents. Below is a detailed analysis of key similarities and differences:
Structural Comparison
Key Observations :
- The target compound’s morpholine sulfonyl group provides distinct electronic and steric properties compared to the alkyl/aryl sulfamoyl groups in LMM5/LMM11 or the sulfanylidene group in the triazole derivative.
Pharmacokinetic and Physicochemical Properties
- Solubility : The morpholine group in the target compound likely improves aqueous solubility relative to LMM5/LMM11, which rely on DMSO/surfactant formulations .
- Metabolic Stability : The 1,2-dimethylindole group may reduce susceptibility to cytochrome P450-mediated oxidation compared to the furan or methoxyphenyl groups in LMM5/LMM11.
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its anticancer properties, interactions with cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₉H₂₁N₃O₃S, with a molecular weight of approximately 371.453 g/mol. The compound features an indole moiety, a morpholine sulfonyl group, and a benzamide backbone, which are critical for its biological interactions.
| Attribute | Details |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₃S |
| Molecular Weight | 371.453 g/mol |
| Structural Features | Indole ring, morpholine sulfonyl group, benzamide |
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties . Studies have shown that it can inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancers. The mechanism by which this compound exerts its effects is still under investigation but is believed to involve modulation of critical cellular pathways related to cancer development.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that treatment with this compound resulted in a marked decrease in cell viability in several cancer cell lines. For instance:
- Breast Cancer Cell Line (MCF-7) : 50% inhibition at 10 µM concentration.
- Colon Cancer Cell Line (HCT116) : 40% inhibition at 15 µM concentration.
- Lung Cancer Cell Line (A549) : 45% inhibition at 20 µM concentration.
These findings suggest that this compound could be further developed as a potential anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific targets within cellular signaling pathways. Preliminary studies suggest that it acts as an antagonist for certain G protein-coupled receptors (GPCRs), influencing inflammatory responses and potentially modulating immune system functions.
Molecular Docking Studies
Molecular docking simulations have indicated favorable binding interactions between this compound and various GPCRs. This interaction could lead to downstream effects on pathways involved in inflammation and cell proliferation.
Additional Biological Activities
Beyond its anticancer potential, this compound is being explored for other therapeutic applications:
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses in vitro.
- Antimicrobial Activity : Due to its sulfonamide group, it may exhibit antimicrobial properties, warranting further investigation in antibiotic development.
- Potential Neuroprotective Effects : Early studies suggest that it may have neuroprotective properties through modulation of neuroinflammatory pathways.
Synthesis and Derivatization
The synthesis of this compound typically involves several key steps:
- Preparation of Indole Core : Synthesized via Fischer indole synthesis.
- Functionalization : Alkylation reactions introduce the dimethyl groups.
- Sulfonylation : The morpholine sulfonyl group is added through reactions with sulfonyl chlorides.
This synthetic route allows for the creation of analogs that may possess enhanced biological activity or selectivity against specific targets.
Q & A
Q. What strategies are effective for improving its aqueous solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
